An In-depth Technical Guide to 2-Naphthaldehyde (CAS: 66-99-9)
An In-depth Technical Guide to 2-Naphthaldehyde (CAS: 66-99-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Naphthaldehyde, a versatile aromatic aldehyde with significant applications in organic synthesis and drug discovery. This document details its chemical and physical properties, spectroscopic data, key synthetic protocols, and its role as a precursor in the formation of various pharmacologically relevant compounds. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental procedures and insights into its reactivity and potential applications.
Chemical and Physical Properties
2-Naphthaldehyde, also known as β-naphthaldehyde, is a pale yellow to light brown crystalline solid.[1] It is characterized by a naphthalene (B1677914) ring substituted with a formyl group at the second position.[1] This structure imparts a unique reactivity, making it a valuable intermediate in organic synthesis.[1][2] It is soluble in common organic solvents like ethanol (B145695) and ether, with limited solubility in water.[1]
Table 1: Physicochemical Properties of 2-Naphthaldehyde
| Property | Value | Reference(s) |
| CAS Number | 66-99-9 | [3][4] |
| Molecular Formula | C₁₁H₈O | [3][4] |
| Molecular Weight | 156.18 g/mol | [3][4] |
| Melting Point | 58-61 °C | [3][5] |
| Boiling Point | 160 °C at 18 mmHg | [3] |
| Appearance | Pale yellow to light brown solid | [1] |
| Solubility | Soluble in ethanol, ether; limited solubility in water | [1] |
Spectroscopic Data
The structural identity of 2-Naphthaldehyde can be confirmed through various spectroscopic techniques. The key spectral data are summarized below.
Table 2: Spectroscopic Data for 2-Naphthaldehyde
| Technique | Data | Reference(s) |
| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the aromatic and aldehydic protons. | [6] |
| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum shows distinct peaks for the carbonyl carbon and the aromatic carbons of the naphthalene ring. | [5][7] |
| FT-IR | The Fourier-transform infrared (FT-IR) spectrum exhibits a strong absorption band for the carbonyl (C=O) stretching vibration, which is characteristic of aldehydes. | [8][9][10] |
| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound. | [11] |
Key Experiments and Protocols
2-Naphthaldehyde is a versatile building block for a variety of organic reactions. The following sections detail the experimental protocols for some of its key transformations.
Knoevenagel Condensation with Malononitrile (B47326)
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is widely used for the formation of C-C bonds.[12][13]
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-Naphthaldehyde (1 mmol) and malononitrile (1 mmol) in water.[14]
-
Add a catalytic amount of a weak inorganic base such as sodium bicarbonate, sodium acetate, or potassium carbonate.[14]
-
Stir the mixture at room temperature for 30 minutes.[14]
-
The product precipitates out of the solution.
-
Collect the solid product by suction filtration and wash with water.[14]
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain the purified 2-(naphthalen-2-ylmethylene)malononitrile.
Wittig Reaction for Stilbene (B7821643) Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium (B103445) ylide.[15][16] This reaction is particularly useful for creating C=C double bonds with control over stereochemistry.
Experimental Protocol:
-
Prepare the Wittig reagent by treating an appropriate benzyltriphenylphosphonium (B107652) bromide with a strong base like n-butyllithium in an anhydrous solvent such as THF.[2]
-
In a separate flask, dissolve 2-Naphthaldehyde (1 mmol) in anhydrous THF.
-
Cool the aldehyde solution to 0 °C and slowly add the freshly prepared ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.[17]
-
Purify the resulting stilbene derivative by column chromatography or recrystallization.
Schiff Base Formation with Primary Amines
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[18] These compounds and their metal complexes are of significant interest due to their wide range of biological activities.[19][20]
Experimental Protocol:
-
Dissolve 2-Naphthaldehyde (1 mmol) in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired primary amine to the solution.
-
The reaction mixture is typically stirred at room temperature or gently refluxed for a few hours.
-
The formation of the Schiff base is often indicated by a color change or the precipitation of the product.
-
Cool the reaction mixture and collect the precipitated Schiff base by filtration.
-
Wash the product with cold ethanol and dry to obtain the pure imine.
Applications in Drug Development
Derivatives of 2-Naphthaldehyde have shown promise in various areas of drug discovery and development.
-
Antimicrobial Agents: Schiff bases derived from hydroxylated naphthaldehydes have been investigated for their antibacterial and antifungal properties.[21][22] The chelation of these ligands with metal ions can enhance their antimicrobial activity.[20]
-
Anticancer Agents: Naphthalene-containing stilbenes and cyanostilbenes, synthesized from 2-Naphthaldehyde, have been evaluated for their cytotoxic activity against various human tumor cell lines.[2] Naphthalene-1,4-dione analogues have also been designed and synthesized as potential anticancer agents.[23]
-
Enzyme Inhibitors: Certain benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers.[24] This highlights the potential of naphthaldehyde scaffolds in designing targeted cancer therapies.
Visualizations
Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a general workflow for the synthesis of 2-Naphthaldehyde derivatives and their subsequent biological screening.
Caption: General workflow for synthesis and biological evaluation.
Simplified Mechanism of Antimicrobial Action
The antimicrobial activity of certain aldehyde derivatives can be attributed to their ability to induce cellular stress and disrupt essential biological processes.
Caption: Simplified antimicrobial mechanism of action.
Safety and Handling
2-Naphthaldehyde is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[14] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][14] In case of contact, flush the affected area with plenty of water.[14] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
2-Naphthaldehyde is a valuable and versatile aromatic aldehyde with broad utility in organic synthesis. Its reactivity allows for the construction of a diverse range of molecular architectures, many of which have demonstrated significant potential in the field of drug development, including anticancer and antimicrobial applications. This guide provides a solid foundation of its properties, key reactions, and potential applications, serving as a useful resource for chemists and pharmacologists. Further exploration of its derivatives is warranted to unlock new therapeutic agents.
References
- 1. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Naphthaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
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- 7. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Naphthaldehyde(66-99-9) IR Spectrum [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 18. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 19. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
